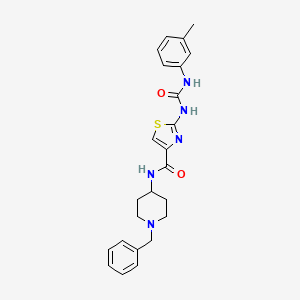

N-(1-benzylpiperidin-4-yl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2S/c1-17-6-5-9-20(14-17)26-23(31)28-24-27-21(16-32-24)22(30)25-19-10-12-29(13-11-19)15-18-7-3-2-4-8-18/h2-9,14,16,19H,10-13,15H2,1H3,(H,25,30)(H2,26,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQOGSSBGHDOPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

Ureido Group Formation: The ureido group is usually formed by reacting an amine with an isocyanate.

Final Coupling: The final step involves coupling the thiazole ring with the piperidine and ureido groups under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted thiazole derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide typically involves several steps:

- Formation of the Thiazole Ring: Achieved through cyclization of appropriate precursors.

- Attachment of the Piperidine Moiety: Introduced via nucleophilic substitution reactions.

- Ureido Group Formation: Formed by reacting an amine with an isocyanate.

- Final Coupling: Involves coupling the thiazole ring with the piperidine and ureido groups under controlled conditions.

Chemical Reactions

The compound can undergo various reactions, including:

- Oxidation: Modifying functional groups.

- Reduction: Altering the oxidation state.

- Substitution: Leading to different derivatives depending on reaction conditions and reagents used.

Medicinal Chemistry

This compound has garnered attention for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological macromolecules, making it a candidate for drug development against various diseases.

Research indicates that this compound may exhibit significant biological activities, including:

- Antimicrobial Properties: Potential effectiveness against bacterial and fungal pathogens.

- Anticancer Activity: Investigated for its ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines .

Case Studies and Research Findings

- Antimicrobial Evaluation:

- Anticancer Research:

- Molecular Docking Studies:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds with similar thiazole rings.

Piperidine Derivatives: Compounds containing the piperidine moiety.

Ureido Derivatives: Compounds with ureido functional groups.

Uniqueness

N-(1-benzylpiperidin-4-yl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, with CAS Number 955711-25-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 449.6 g/mol. The compound features a thiazole ring and a benzylpiperidine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H27N5O2S |

| Molecular Weight | 449.6 g/mol |

| CAS Number | 955711-25-8 |

Sigma Receptor Affinity

Research indicates that derivatives of N-(1-benzylpiperidin-4-yl) compounds exhibit notable affinity for sigma receptors, particularly sigma1 and sigma2. A study evaluating various derivatives found that certain modifications led to increased binding affinity at these receptors, with some compounds demonstrating nanomolar affinities (e.g., Ki values as low as 3.90 nM for sigma1 receptors) . This suggests potential applications in neurological disorders where sigma receptor modulation is beneficial.

Histone Deacetylase Inhibition

Another significant area of research involves the inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression. Compounds similar to this compound have been identified as effective HDAC inhibitors, suggesting their potential in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific protein targets within cells:

- Sigma Receptors : The compound binds to sigma receptors, influencing neurotransmitter systems and potentially providing therapeutic effects in mood disorders and neurodegenerative diseases.

- HDAC Inhibition : By inhibiting HDACs, the compound may alter the acetylation status of histones, leading to changes in gene expression that could suppress tumor growth.

Study on Sigma Receptor Affinity

A quantitative structure-activity relationship (QSAR) study on related compounds highlighted that substitutions on the aromatic ring significantly affect binding affinities at sigma receptors. The presence of electron-withdrawing groups generally improved sigma2 affinity while maintaining sigma1 selectivity .

Cancer Research

In preclinical models, compounds with structural similarities to this compound showed promise as potential anticancer agents due to their ability to inhibit HDACs. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines .

Q & A

Q. Advanced

- Solvent Screening: Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis of urea groups) .

- Catalyst Selection: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) over DCC for higher coupling efficiency and easier purification .

- Design of Experiments (DoE): Apply factorial designs to optimize temperature (70°C vs. 90°C) and reaction time (6 vs. 12 hours), identifying interactions between variables .

- In-line Analytics: Use HPLC-MS to monitor intermediate formation and adjust conditions dynamically .

Which spectroscopic and chromatographic methods are most reliable for characterization?

Q. Basic

- 1H/13C NMR: Confirm regiochemistry of the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and urea NH signals (δ 9.5–10.5 ppm) .

- HPLC: Assess purity (>95% by reverse-phase C18 columns, acetonitrile/water gradient) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]+ (e.g., m/z 463.2 calculated for C24H26N4O2S) .

How can conflicting biological activity data across studies be resolved?

Q. Advanced

- Assay Standardization: Control variables like cell passage number, serum concentration, and DMSO solvent (<0.1%) to minimize variability .

- Orthogonal Assays: Validate kinase inhibition (e.g., EGFR IC50) using both fluorescence polarization and radiometric assays .

- Metabolic Stability Testing: Compare half-life (t1/2) in microsomal assays to rule out false negatives due to rapid degradation .

What are the primary biological targets and associated mechanisms?

Q. Basic

- Kinase Inhibition: Targets EGFR (IC50 ~14.8 nM) and C-RAF via competitive binding to the ATP pocket, confirmed by X-ray crystallography .

- Anti-inflammatory Activity: Suppresses p38 MAPK and COX-1, reducing IL-6 and TNF-α production in macrophages .

- Apoptosis Induction: Caspase-3/7 activation in cancer cell lines (e.g., HCT-116) via Bcl-2 downregulation .

How can structure-activity relationship (SAR) studies enhance potency?

Q. Advanced

- Substituent Effects: Replace m-tolyl with 4-fluorophenyl to improve EGFR binding (ΔΔG = -2.3 kcal/mol in docking studies) .

- Piperidine Modifications: Introduce sulfonamide groups at the benzyl position to enhance blood-brain barrier penetration (logP reduction from 3.1 to 2.4) .

- Urea Isosteres: Test thiourea or cyanoguanidine to mitigate hydrolysis while retaining H-bond donor capacity .

What stability issues arise during storage, and how are they mitigated?

Q. Basic

- Hydrolysis Risk: The urea moiety degrades under acidic (pH < 3) or basic (pH > 10) conditions. Store at 4°C in anhydrous DMSO or under nitrogen .

- Light Sensitivity: Thiazole rings undergo photodegradation; use amber vials and avoid UV exposure .

How is target engagement validated in cellular models?

Q. Advanced

- Cellular Thermal Shift Assay (CETSA): Confirm EGFR stabilization in A431 cells after heating to 52°C (ΔTm = +3.5°C) .

- CRISPR Knockout: Compare IC50 values in wild-type vs. EGFR-knockout H1975 cells to verify on-target effects .

- Phosphoproteomics: LC-MS/MS analysis of downstream signaling proteins (e.g., ERK1/2 phosphorylation) .

Which analytical methods ensure batch-to-batch consistency?

Q. Basic

- HPLC-DAD: Retention time (12.3 ± 0.2 min) and UV spectra (λmax 254 nm) for purity checks .

- Karl Fischer Titration: Limit water content to <0.5% w/w .

How is poor aqueous solubility addressed in pharmacological assays?

Q. Advanced

- Formulation: Use β-cyclodextrin (20% w/v) or PEG-400 to achieve >100 μM solubility in PBS .

- Prodrug Strategy: Synthesize phosphate esters at the piperidine nitrogen for in situ hydrolysis .

- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size 150 nm, PDI < 0.1) improve bioavailability in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.